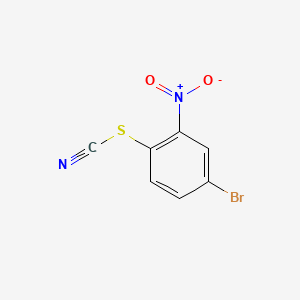

4-Bromo-2-nitro-1-thiocyanatobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-nitrophenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2S/c8-5-1-2-7(13-4-9)6(3-5)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXZHZFRPAQKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675186 | |

| Record name | 4-Bromo-2-nitrophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157645-54-0 | |

| Record name | 4-Bromo-2-nitrophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Precursor Chemistry

Regioselective Functionalization of the Benzene (B151609) Core for Bromination and Nitration

Achieving the desired 1,2,4-substitution pattern of 4-bromo-2-nitro-1-thiocyanatobenzene is a significant challenge due to the directing effects of the substituents. The order of the bromination and nitration steps is critical in determining the final regiochemical outcome.

Traditional electrophilic aromatic substitution reactions are fundamental to the functionalization of the benzene ring. However, the directing effects of the substituents must be carefully considered.

Nitration of Bromobenzene (B47551): The nitration of bromobenzene using a mixture of nitric acid and sulfuric acid typically yields a mixture of ortho and para isomers (1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene). pbworks.com The bromine atom is an ortho-, para-director, albeit a deactivating one. pbworks.com

Bromination of Nitrobenzene: Conversely, the bromination of nitrobenzene, where the nitro group is a strong deactivating and meta-directing group, primarily yields m-bromonitrobenzene. orgsyn.orgyoutube.com

These classical routes are not ideal for directly synthesizing the 4-bromo-2-nitro precursor in high yield due to the formation of isomeric mixtures. However, advancements in catalysis and reaction conditions can enhance regioselectivity. For instance, the use of microwave irradiation in the nitration of bromobenzene has been shown to favor the para-product with high selectivity. frontiersin.org Similarly, specific brominating agents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) can promote para-bromination of substituted benzenes under mild conditions. organic-chemistry.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Starting Material | Reaction | Major Products | Reference(s) |

|---|---|---|---|

| Bromobenzene | Nitration (HNO₃/H₂SO₄) | 1-Bromo-2-nitrobenzene, 1-Bromo-4-nitrobenzene | pbworks.com |

| Nitrobenzene | Bromination (Br₂/Fe) | m-Bromonitrobenzene | orgsyn.orgyoutube.com |

| Bromobenzene | Nitration (Aqueous HNO₃, Microwave) | 1-Bromo-4-nitrobenzene (high para-selectivity) | frontiersin.org |

| Anisole | Bromination (TBBDA) | p-Bromoanisole | organic-chemistry.org |

Directed ortho-metalation (DoM) offers a powerful and highly regioselective alternative to classical electrophilic substitution for the synthesis of polysubstituted aromatics. wikipedia.orguwindsor.ca This strategy utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with an appropriate electrophile.

For the synthesis of a precursor to this compound, a plausible DoM strategy could involve a substrate bearing a potent DMG. For example, an O-carbamate group is known to be a strong DMG. nih.gov A synthetic sequence could begin with 4-bromophenol, which is converted to its O-carbamate derivative. Subsequent ortho-lithiation followed by quenching with a nitrating agent would introduce the nitro group at the desired position.

The order of introducing the bromo and nitro groups significantly impacts the feasibility of the synthesis.

Pathway 1: Bromination then Nitration: Starting with bromobenzene, nitration leads to a mixture of 2- and 4-nitrobromobenzene. pbworks.com Separating the desired 4-bromo-2-nitrotoluene (B1266186) precursor from the isomeric mixture can be challenging.

Pathway 2: Nitration then Bromination: Starting with nitrobenzene, bromination yields primarily m-bromonitrobenzene, which is not the desired isomer. orgsyn.org

A more effective approach involves starting with a precursor that already contains a directing group to control the regiochemistry. For instance, starting with p-aminophenol, one could protect the amino group, perform bromination at the ortho position to the hydroxyl group, followed by nitration. Subsequent modification of the amino and hydroxyl groups would be necessary.

A more direct route could involve the Sandmeyer reaction. For example, starting from 4-methyl-3-nitroaniline, diazotization followed by reaction with cuprous bromide can yield 4-bromo-2-nitrotoluene. chemicalbook.com Similarly, 4-bromo-2-nitroaniline (B116644) can be synthesized from 4-bromoaniline (B143363) through acetylation, nitration, and subsequent hydrolysis. prepchem.com

Introduction of the Thiocyanate (B1210189) Moiety

The final key step in the synthesis is the introduction of the thiocyanate (-SCN) group onto the aromatic ring. This can be achieved through either nucleophilic or electrophilic thiocyanation methods.

This is a common and effective method for introducing the thiocyanate group. It involves the reaction of a suitable aryl halide with a thiocyanate salt, such as potassium or sodium thiocyanate. The presence of an electron-withdrawing group, such as a nitro group, ortho or para to the halogen, activates the ring towards nucleophilic aromatic substitution (SNAr).

Given a precursor like 4-bromo-1-chloro-2-nitrobenzene, the chlorine atom would be more susceptible to nucleophilic attack by the thiocyanate ion due to the activating effect of the para-bromo and ortho-nitro groups.

A relevant example is the synthesis of 4-thiocyano-2-nitroaniline, where o-nitroaniline is treated with ammonium (B1175870) thiocyanate and bromine in methanol. prepchem.com This suggests that an amino group can also facilitate the introduction of the thiocyanate group.

Electrophilic thiocyanation involves the reaction of an electron-rich aromatic ring with an electrophilic thiocyanating agent. A variety of reagents have been developed for this purpose, including thiocyanogen (B1223195) ((SCN)₂), and more recently, N-thiocyanatosaccharin activated by a Lewis acid like iron(III) chloride. nih.gov

This method is generally more suitable for activated aromatic systems. For a substrate already containing deactivating nitro and bromo groups, electrophilic thiocyanation would be challenging and likely require harsh conditions with poor regioselectivity. Therefore, a nucleophilic approach is generally preferred for the synthesis of this compound.

Table 2: Methods for the Introduction of the Thiocyanate Group

| Method | Substrate Type | Reagents | Reference(s) |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Activated Aryl Halide | Potassium Thiocyanate, Sodium Thiocyanate | General Knowledge |

| Electrophilic Thiocyanation | Activated Arene | N-thiocyanatosaccharin, Iron(III) Chloride | nih.gov |

| From Diazonium Salts | Arylamine | Diazotization then reaction with CuSCN | General Knowledge |

| From Anilines | Aniline (B41778) | Ammonium thiocyanate, Bromine | prepchem.com |

Transition Metal-Catalyzed Carbon-Sulfur Cross-Coupling for Thiocyanate Formation

The formation of an aryl-thiocyanate bond via carbon-sulfur (C-S) cross-coupling is a powerful method for synthesizing compounds like this compound. This transformation typically involves the reaction of an aryl halide (in this case, a 1,4-dibromo-2-nitrobenzene (B110544) or 4-bromo-2-nitro-substituted precursor) with a thiocyanate salt, catalyzed by a transition metal complex. Palladium and copper are the most prominent metals used for this purpose. jocpr.comalberts.edu.in

The general catalytic cycle, particularly for palladium, involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl-halide bond, transmetalation with the thiocyanate nucleophile, and reductive elimination to yield the final aryl thiocyanate product and regenerate the active catalyst. rsc.orgnih.gov The efficiency and substrate scope of these reactions are highly dependent on the choice of ligand, base, solvent, and thiocyanate source.

Palladium-Catalyzed Thiocyanation: Palladium complexes, especially when paired with specialized phosphine (B1218219) ligands, are highly effective for C-S bond formation. nih.govresearchgate.net For a substrate like 4-bromo-2-nitrobenzene, the electron-withdrawing nature of the nitro group can influence the reactivity of the C-Br bond. Modern catalysts are designed to be robust and active enough to couple such electronically deactivated or sterically hindered substrates. jocpr.comresearchgate.net The use of biaryl monophosphine ligands, for example, has been shown to promote C-S coupling under mild conditions. nih.gov Potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) are common sources for the thiocyanate group. researchgate.netacs.org

Copper-Catalyzed Thiocyanation: Copper-catalyzed methods, often referred to as Ullmann-type reactions, provide a more economical alternative to palladium. alberts.edu.inresearchgate.net These reactions typically require a ligand, such as 1,10-phenanthroline, to facilitate the coupling of aryl iodides or bromides with KSCN. researchgate.net Recent advancements have enabled copper-catalyzed thiocyanation under aerobic conditions using arylboronic acids, showcasing the versatility of copper systems. organic-chemistry.org Photoinduced, copper-catalyzed methods have also been developed that allow the reaction to proceed at very low temperatures (0 °C or below) by following a single-electron transfer (SET) radical pathway, which can be advantageous for sensitive substrates. organic-chemistry.org

| Catalyst System | Metal | Typical Ligand | Thiocyanate Source | General Conditions | Reference |

|---|---|---|---|---|---|

| Palladium-Phosphine | Pd | Biaryl Monophosphines (e.g., tBuBrettPhos) | KSCN, SAC-SCN | Anhydrous solvent (e.g., Toluene, THF), Base (e.g., Cs₂CO₃), 80-110 °C | nih.govresearchgate.net |

| Copper-Phenanthroline | Cu | 1,10-Phenanthroline | KSCN | Polar aprotic solvent (e.g., DMF), 100-140 °C | researchgate.net |

| Copper-Aerobic Oxidation | Cu | 4-Methylpyridine | KSCN | Acetonitrile, O₂ atmosphere, 80 °C (uses arylboronic acid) | organic-chemistry.org |

| Photoinduced Copper | Cu | Ligand-free (CuI) | Aryl Thiols (precursor) | Visible light, Base, 0 °C | organic-chemistry.org |

Green Chemistry Approaches to Thiocyanation (e.g., Mechanochemical Synthesis)

In line with the principles of green chemistry, methods that reduce or eliminate the use of hazardous solvents are of significant interest. Mechanochemical synthesis, which uses mechanical force (e.g., ball-milling) to drive reactions, represents a key advancement in this area. nih.govresearchgate.net

The mechanochemical thiocyanation of aryl compounds can be performed under solvent-free or neat grinding conditions. figshare.comacs.org This technique has been successfully applied to a wide range of substrates, including anilines and phenols, and has shown tolerance for sensitive functional groups like nitro groups. nih.govacs.org A typical procedure involves milling the aromatic substrate with a thiocyanate salt (e.g., ammonium thiocyanate) and an oxidizing agent (e.g., ammonium persulfate) in the presence of a grinding auxiliary like silica. nih.gov These reactions are often rapid, occurring at room temperature, and can result in high yields, making them an efficient and environmentally benign alternative to traditional solution-phase methods. nih.govresearchgate.net The analysis of green metrics, such as the E-Factor and reaction mass efficiency (RME), has quantitatively demonstrated the superior environmental profile of mechanochemical methods compared to their solution-based counterparts. nih.gov

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Method | Ball-Milling | Provides energy for reaction activation without bulk solvent | nih.govresearchgate.net |

| Aromatic Substrate | Aryl compounds (including nitro-substituted) | Starting material to be thiocyanated | acs.org |

| Thiocyanating Agent | Ammonium Thiocyanate (NH₄SCN) | Source of the -SCN group | nih.gov |

| Oxidant | Ammonium Persulfate ((NH₄)₂S₂O₈) | Facilitates the electrophilic thiocyanation | nih.gov |

| Grinding Auxiliary | Silica (SiO₂) | Ensures efficient mixing and energy transfer | nih.gov |

| Temperature | Room Temperature | Reduces energy consumption | acs.org |

| Reaction Time | ~1 hour | Demonstrates high reaction efficiency | nih.gov |

Total Synthesis Strategies for this compound

The total synthesis of this compound can be designed using different strategic approaches, primarily divergent and convergent pathways. The choice of strategy depends on the availability of starting materials, desired efficiency, and scalability.

Convergent Synthetic Routes

A convergent synthesis involves preparing key fragments of the target molecule separately and then assembling them in a late-stage coupling step. nih.gov This approach is generally more efficient for complex molecules as it allows for parallel synthesis streams and maximizes the yield based on the longest linear sequence.

For a relatively simple molecule like this compound, a purely convergent strategy is less common. However, the transition metal-catalyzed cross-coupling reactions described in section 2.2.3 can be viewed through a convergent lens. In this context, the 4-bromo-2-nitrophenyl moiety acts as one fragment and the thiocyanate salt as the other. The final C-S bond formation is the convergent step that unites these two simple building blocks.

A hypothetical convergent route could be:

Fragment A Synthesis: Preparation of a 4-bromo-2-nitrophenyl precursor, such as 1,4-dibromo-2-nitrobenzene.

Fragment B: A simple thiocyanate salt, like KSCN.

Convergent Step: A selective palladium- or copper-catalyzed reaction to couple Fragment A and Fragment B, forming the target molecule.

Divergent Synthetic Pathways from Common Intermediates

A divergent synthesis begins with a common intermediate that is sequentially functionalized to yield the final product. libretexts.org This is a highly practical approach for this compound, with 4-bromo-2-nitroaniline being a key and logical common intermediate.

A plausible and well-documented divergent pathway is as follows:

Synthesis of the Intermediate: The synthesis of 4-bromo-2-nitroaniline is a standard transformation. It can be prepared by the nitration of 4-bromoacetanilide, followed by hydrolysis of the acetamido group. prepchem.com Alternatively, it can be synthesized via the regioselective bromination of 2-nitroaniline (B44862). guidechem.com

Diazotization: The amino group of 4-bromo-2-nitroaniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl or H₂SO₄) at low temperatures. youtube.com

Sandmeyer-type Thiocyanation: The resulting diazonium salt is then treated with a solution of a thiocyanate salt, often in the presence of a copper(I) catalyst, to replace the diazonium group with a thiocyanate group. This classic Sandmeyer reaction or a related modification provides a direct route to the final product. researchgate.net

This divergent strategy is powerful because the 4-bromo-2-nitroaniline intermediate can also be used to synthesize other derivatives by modifying the amino group, making it a versatile hub in a larger synthetic plan.

Optimization of Reaction Conditions and Yields for Industrial Scale

Transitioning a synthetic route from the laboratory bench to an industrial scale requires rigorous optimization of reaction conditions to maximize yield, minimize cost, ensure safety, and reduce environmental impact. researchgate.net

For the synthesis of this compound, particularly via a transition metal-catalyzed pathway, several factors are critical for scale-up:

Catalyst Loading and Efficiency: Minimizing the amount of expensive and toxic heavy metal catalysts like palladium is a primary goal. This involves using highly active catalyst systems that can operate at very low loadings (measured in parts per million, ppm, rather than mol %). nih.gov The development of robust catalysts that resist deactivation over the course of the reaction is also crucial. rsc.org

Solvent and Reagent Selection: Industrial processes favor the use of cheaper, less toxic, and easily recoverable solvents. Green chemistry approaches, like the mechanochemical synthesis discussed previously, are highly attractive as they can eliminate solvent use entirely. nih.govrsc.org

Process Parameters: Temperature, pressure, reaction time, and the rate of reagent addition must be carefully controlled. The use of continuous flow reactors can offer significant advantages over batch processing on a large scale, providing better heat transfer, improved safety, and more consistent product quality. researchgate.netacs.org

Downstream Processing: The purification of the final product must be efficient and scalable. This includes developing simple workup procedures and minimizing the need for chromatographic purification, which is often impractical for large quantities. The use of heterogeneous or supported catalysts can simplify product isolation by allowing for easy filtration of the catalyst. researchgate.net

| Parameter for Optimization | Objective | Industrial-Scale Strategy | Reference |

|---|---|---|---|

| Catalyst Loading | Reduce cost and residual metal contamination | Use high-turnover catalysts (low ppm loadings); Employ heterogeneous catalysts for easy removal | researchgate.netnih.gov |

| Solvent | Reduce cost, waste, and environmental impact | Use greener solvents (e.g., water, ethanol) or solvent-free conditions (mechanochemistry) | nih.govrsc.org |

| Reaction Time & Temperature | Increase throughput and reduce energy consumption | Optimize for the shortest time and lowest temperature that provides high conversion; utilize flow chemistry for precise control | researchgate.netacs.org |

| Reagent Stoichiometry | Minimize cost and waste | Adjust reagent ratios to be as close to 1:1 as possible while maintaining high yield | organic-chemistry.org |

| Purification | Simplify process and increase overall yield | Design processes that yield high-purity crude product, minimizing the need for chromatography; favor crystallization over chromatography | researchgate.net |

Mechanistic Organic Chemistry and Reaction Pathways

Intrinsic Reactivity of the Thiocyanate (B1210189) Group

The thiocyanate (-SCN) group is an ambident nucleophile and a versatile functional group in organic synthesis. publish.csiro.au In the context of 4-Bromo-2-nitro-1-thiocyanatobenzene, its reactivity is modulated by the electronic effects of the nitro and bromo substituents on the aromatic ring. Nitro-substituted aryl thiocyanates are considered trifunctional electrophiles, with potential reaction sites at the aromatic carbon, the cyanide carbon, and the sulfur atom. publish.csiro.au

Investigation of Thiocyanate-Isothiocyanate Rearrangement Mechanisms

The rearrangement of thiocyanates (R-SCN) to their isothiocyanate (R-NCS) isomers is a well-known process, though it typically requires vigorous conditions for aryl thiocyanates. publish.csiro.au The mechanism can proceed through several pathways, often influenced by thermal or photochemical conditions, or by the presence of catalysts. While specific studies on this compound are not prevalent, the general mechanisms for aryl thiocyanates involve either an intimate ion pair mechanism, where the S-C bond cleaves to form a cyanide ion and a sulfenium ion which then recombine via the nitrogen, or a concerted mechanism involving a three-membered ring transition state. The strong electron-withdrawing nature of the 2-nitro group in this compound would influence the stability of any charged intermediates, thereby affecting the rearrangement pathway and conditions required.

Nucleophilic Addition Reactions at the Thiocyanate Carbon

The carbon atom of the thiocyanate group is electrophilic and susceptible to attack by nucleophiles. publish.csiro.au For instance, organometallic reagents like Grignard reagents or organolithiums can attack the thiocyanate carbon, leading to the displacement of the cyanide group and the formation of new carbon-sulfur bonds, resulting in thioethers. youtube.com Similarly, lithiated terminal alkynes can substitute the cyanide group. youtube.com The presence of the electron-withdrawing nitro group on the aromatic ring enhances the electrophilicity of the thiocyanate carbon, making it more reactive towards nucleophilic attack compared to non-activated aryl thiocyanates.

Table 1: Examples of Nucleophilic Addition at the Thiocyanate Carbon

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Organometallic | Grignard Reagents (R-MgX) | Thioether (Ar-S-R) |

| Organometallic | Organolithiums (R-Li) | Thioether (Ar-S-R) |

| Alkynyl Anion | Lithiated Terminal Alkynes | Alkynyl Thioether (Ar-S-C≡C-R) |

This table presents generalized reactions applicable to aryl thiocyanates.

Role of the Thiocyanate Group as a Leaving Group in Substitution Processes

In nucleophilic aromatic substitution (SNAr) reactions, the thiocyanate group can potentially act as a leaving group. However, its ability to leave is generally considered poor compared to halides. In reactions of 2,4-dinitrohalogenobenzenes with thiocyanate ions, it has been observed that the initially formed aryl thiocyanate can be decomposed by the halide ions generated during the reaction. rsc.org For example, fluoride (B91410) ions can attack the sulfur or carbon of the thiocyanate group, leading to the breaking of the S-CN bond. rsc.org This suggests that while direct displacement of the thiocyanate group is possible, it often competes with other reaction pathways, especially when strong nucleophiles or other potential leaving groups are present.

Selective Transformations to Other Sulfur-Containing Functional Groups (e.g., Thiols, Thioethers, Disulfides)

The thiocyanate group serves as a versatile precursor for a variety of other sulfur-containing functionalities, often considered a protected thiol equivalent. youtube.commdpi.comnih.gov

Thiols: The conversion of organic thiocyanates to thiols (mercaptans) is a fundamental transformation. This is typically achieved through reduction. Common reducing agents like lithium aluminum hydride (LiAlH₄) or simple hydrolysis under basic conditions (e.g., with sodium sulfide) can cleave the S-CN bond to yield the corresponding thiolate, which upon acidification, gives the thiol. youtube.com

Thioethers: As mentioned in section 3.1.2, nucleophilic attack by organometallic reagents on the thiocyanate carbon is a direct route to thioethers. youtube.com Additionally, the thiocyanate group can be transformed into a thiol or thiolate in situ, which can then be alkylated with an alkyl halide to produce thioethers. youtube.com

Disulfides: Organic thiocyanates can be converted into symmetrical disulfides through reductive dimerization. acs.orgnih.gov Reagents like tetrathiomolybdate (B108656) have been shown to mediate this transformation effectively. acs.org The reaction proceeds by reducing the thiocyanate, which then couples to form the more stable disulfide linkage. nih.gov Various methods, including visible-light-mediated photoredox catalysis using catalysts like fluorescein (B123965) with an oxidant, have also been developed for the oxidative coupling of thiols (derived from thiocyanates) to disulfides. tandfonline.com

Table 2: Summary of Transformations of the Thiocyanate Group

| Target Functional Group | Reaction Type | Example Reagents |

|---|---|---|

| Thiol (Ar-SH) | Reduction / Hydrolysis | LiAlH₄, Na₂S / H₃O⁺ |

| Thioether (Ar-S-R) | Nucleophilic Substitution | Grignard reagents, Organolithiums |

| Disulfide (Ar-S-S-Ar) | Reductive Dimerization | Tetrathiomolybdate salts |

This table provides a general overview of synthetic routes from aryl thiocyanates.

Reactivity Profile of the Nitro Substituent

The nitro group (-NO₂) is a powerful electron-withdrawing group that profoundly influences the reactivity of the aromatic ring to which it is attached. nih.gov

Influence on Aromatic Ring Activation and Deactivation

The nitro group strongly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. nih.govnumberanalytics.com This deactivation stems from its strong inductive and resonance effects, which pull electron density from the ring, making it less attractive to electrophiles. youtube.com The electron withdrawal is most pronounced at the ortho and para positions, meaning that any electrophilic attack is directed to the meta position, which is less deactivated. nih.govnumberanalytics.com

Conversely, and more significantly for the reactivity of this compound, the nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov This activation is most effective when the nitro group is positioned ortho or para to a leaving group. wikipedia.org By withdrawing electron density, the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the rate-determining step of the SNAr reaction. wikipedia.orgnih.gov

In this compound, the nitro group is in the ortho position relative to the bromine atom and the para position relative to the thiocyanate group. This positioning makes both the C1 (attached to -SCN) and C4 (attached to -Br) carbons highly activated towards nucleophilic attack. The relative leaving group ability of bromide versus thiocyanate would then determine the major substitution product. Generally, halides are better leaving groups than thiocyanate in SNAr reactions, suggesting that nucleophilic substitution would preferentially occur at the C4 position, displacing the bromide. nih.gov

Nucleophilic Aromatic Substitution (SNAr) with External Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound, facilitated by the presence of both a good leaving group (bromide) and a strong electron-withdrawing group (nitro). youtube.comyoutube.com The nitro group at the ortho position relative to the thiocyanate and meta to the bromide, and para to the site of potential substitution, significantly activates the ring towards nucleophilic attack. youtube.comechemi.com This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, via resonance. youtube.comnih.gov

The reaction proceeds via an addition-elimination mechanism. nih.gov A nucleophile attacks the carbon atom bearing a leaving group, forming the resonance-stabilized Meisenheimer complex. youtube.com Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. In this compound, both the bromo and thiocyanato groups can potentially act as leaving groups. The bromo group at position 4 is particularly susceptible to displacement by strong nucleophiles due to the para-nitro group's powerful stabilizing effect. echemi.comquizlet.com

Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. For instance, reaction with an amine like aniline (B41778) can lead to the displacement of the bromide, a reaction observed in analogous compounds like 1-bromo-2,4-dinitrobenzene. chegg.com

| Nucleophile (Nu:) | Reagent Example | Predicted Major Product | Notes |

|---|---|---|---|

| Amine (R-NH₂) | Aniline (C₆H₅NH₂) | N-(4-thiocyanato-3-nitrophenyl)aniline | Displacement of the bromo group is favored due to activation by the para-nitro group. |

| Alkoxide (R-O⁻) | Sodium Methoxide (NaOCH₃) | 4-Methoxy-2-nitro-1-thiocyanatobenzene | A strong nucleophile that readily displaces halides in activated systems. youtube.com |

| Thiolate (R-S⁻) | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)-2-nitro-1-thiocyanatobenzene | Thiolates are effective nucleophiles for SNAr reactions. |

Reduction Chemistry of the Nitro Group to Amine and Other Nitrogen Species

The nitro group is readily reducible to an amino group, a fundamental transformation in organic synthesis. wikipedia.org This conversion can be achieved using a variety of reducing agents, and the choice of reagent can allow for chemoselectivity, leaving the bromo and thiocyanato groups intact. scispace.comorganic-chemistry.org

Standard methods for the reduction of aromatic nitro compounds include catalytic hydrogenation (e.g., H₂ over Pd/C), or the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl). wikipedia.orgscispace.com These methods are generally effective for converting nitroarenes to the corresponding anilines. organic-chemistry.org The product of this reaction would be 4-bromo-1-thiocyanato-2-aminobenzene.

Depending on the reaction conditions and the reducing agent employed, the reduction can be stopped at intermediate stages, yielding other nitrogen-containing functional groups. For example, using specific reagents like zinc metal in aqueous ammonium (B1175870) chloride can lead to the formation of the corresponding hydroxylamine. wikipedia.org

| Reducing Agent/Conditions | Major Product | Intermediate Species |

|---|---|---|

| H₂, Pd/C | 4-Bromo-2-amino-1-thiocyanatobenzene | Nitroso, Hydroxylamine |

| Sn/HCl or Fe/HCl | 4-Bromo-2-amino-1-thiocyanatobenzene | Nitroso, Hydroxylamine |

| Zn, NH₄Cl(aq) | 4-Bromo-2-(hydroxylamino)-1-thiocyanatobenzene | Nitroso |

| NaBH₄ with catalyst | Can lead to various reduction products depending on the specific catalytic system. | N/A |

Intramolecular Cyclization Reactions involving the Nitro Group

A significant synthetic pathway for this compound involves the reduction of the nitro group followed by an intramolecular cyclization. When the nitro group is reduced to an amine, the resulting intermediate, 4-bromo-2-amino-1-thiocyanatobenzene, possesses two reactive groups—the newly formed amine and the adjacent thiocyanate—in a favorable ortho arrangement.

This arrangement facilitates a spontaneous or acid-catalyzed intramolecular cyclization. The nucleophilic amino group attacks the electrophilic carbon of the thiocyanate group. This process, known as the Hinsberg cyclization for related systems, leads to the formation of a fused heterocyclic system. The expected product from this tandem reaction sequence is a substituted benzothiazole (B30560), specifically 6-bromo-2-aminobenzothiazole. This type of cyclization is a common and efficient method for the synthesis of the benzothiazole scaffold.

Chemical Transformations Mediated by the Bromo Substituent

The bromo substituent is a versatile handle for a variety of chemical transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The bromo group serves as an excellent substrate for palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for creating complex molecular architectures from simple precursors. The presence of the nitro and thiocyanate groups is generally tolerated under many cross-coupling conditions. uwindsor.ca

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. uwindsor.ca Reacting this compound with a suitable boronic acid (R-B(OH)₂) would yield 4-aryl- or 4-alkyl-2-nitro-1-thiocyanatobenzene. researchgate.net

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. This would transform the starting material into a 4-(alkynyl)-2-nitro-1-thiocyanatobenzene derivative.

| Reaction Name | Coupling Partner | Catalyst System | General Product Structure |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 4-R-2-nitro-1-thiocyanatobenzene |

| Sonogashira Coupling | R-C≡CH | Pd(0) catalyst, Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | 4-(R-C≡C)-2-nitro-1-thiocyanatobenzene |

Nucleophilic Displacement Reactions of Aromatic Bromides

As discussed in section 3.2.2, the bromo group can be displaced by a variety of nucleophiles. This reactivity is a direct consequence of the activating effect of the electron-withdrawing nitro group positioned ortho and para to the sites of attack. echemi.comquizlet.com While the thiocyanate is also a potential leaving group, the C-Br bond is often more susceptible to cleavage in SNAr reactions, especially with strong activation from the nitro group. Reactions with nucleophiles like primary or secondary amines, alkoxides, and thiolates would primarily result in the substitution of the bromide. nih.govresearchgate.net

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The direct formation of Grignard or organolithium reagents from this compound is generally not a viable synthetic route. msu.edu Organolithium and Grignard reagents are highly reactive, functioning as both potent nucleophiles and strong bases. libretexts.orgmasterorganicchemistry.com

The presence of the electrophilic nitro and thiocyanate groups on the aromatic ring is incompatible with the formation of these organometallic species. msu.edu Any attempt to form a Grignard or organolithium reagent would likely result in the newly formed organometallic center immediately reacting with the nitro or thiocyanate group of another molecule, leading to a complex mixture of byproducts rather than the desired reagent. msu.eduyoutube.com Therefore, alternative synthetic strategies must be employed if functionalization at the C-4 position requires the generation of a nucleophilic carbon center.

Synergistic and Antagonistic Electronic Effects of Multiple Substituents

The reactivity of an aromatic ring is profoundly influenced by the electronic properties of its substituents. In this compound, the bromo, nitro, and thiocyanato groups collectively modulate the electron density of the benzene ring through a combination of inductive and resonance effects, which can either reinforce (synergize) or oppose (antagonize) one another.

Inductive and Resonance Effects on Aromatic Electron Density

Inductive effects are transmitted through sigma (σ) bonds and are related to the electronegativity of the atoms, while resonance effects involve the delocalization of pi (π) electrons across the aromatic system. nih.govlibretexts.org

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group. It exerts a strong negative inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms. Furthermore, it exhibits a strong negative resonance effect (-R or -M), pulling electron density out of the benzene ring and into the substituent. libretexts.orgyoutube.com This delocalization creates significant positive character at the ortho and para positions relative to the nitro group. Both effects work in synergy to strongly deactivate the ring towards electrophilic attack.

The combined influence of these three substituents makes the benzene ring in this compound exceptionally electron-deficient. The powerful and synergistic deactivating effects of the nitro, bromo, and thiocyanato groups make electrophilic aromatic substitution reactions highly unfavorable.

Table 1: Summary of Electronic Effects of Substituents

| Substituent | Inductive Effect (I) | Resonance Effect (R) | Overall Effect on Ring |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating |

| -Br (Bromo) | Withdrawing (-I) | Donating (+R) | Weakly Deactivating |

| -SCN (Thiocyanato) | Withdrawing (-I) | Weakly Withdrawing (-R) | Deactivating |

Steric Hindrance and Directed Reactivity Phenomena

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede the approach of a reacting species. The size and positioning of the three substituents on the this compound ring create significant steric crowding, which plays a crucial role in directing reactivity.

The bromo atom is relatively large, and the nitro group, while not linear, occupies a significant amount of space and can restrict the approach to adjacent positions. The thiocyanato group is positioned at C-1, with the nitro group at the ortho position (C-2) and the bromo group at the para position (C-4). This arrangement means that the positions on the ring that are still substituted with hydrogen (C-3, C-5, C-6) have varied steric accessibility. The C-6 position, being ortho to the thiocyanato group, and the C-3 position, being ortho to both the nitro and bromo groups, are the most sterically hindered sites for the approach of a potential reactant. This crowding can significantly impact reaction rates and the feasibility of certain transformations, often favoring attack at less encumbered sites if an electronically viable pathway exists. researchgate.net

Regioselective Control in Secondary Functionalizations

Regioselectivity in subsequent reactions on this compound is dictated almost entirely by the powerful activating effect of the nitro group in nucleophilic aromatic substitution (SNAr) reactions. The extreme electron-withdrawing nature of the substituents renders the ring highly susceptible to attack by nucleophiles.

In SNAr, a strong electron-withdrawing group is required to stabilize the negatively charged intermediate (a Meisenheimer complex). The nitro group is one of the strongest activating groups for this type of reaction. It exerts its activating influence most strongly at the positions ortho and para to it.

In the structure of this compound:

The Bromo group is at the C-4 position, which is para to the C-2 nitro group.

The Thiocyanato group is at the C-1 position, which is ortho to the C-2 nitro group.

Both the bromo and thiocyanato groups are positioned at sites that are highly activated for nucleophilic attack. Therefore, a secondary functionalization with a nucleophile would likely result in the displacement of either the bromide or the thiocyanate ion. The regiochemical outcome—that is, which leaving group is displaced—would depend on factors such as the intrinsic leaving group ability of bromide versus thiocyanate and the specific reaction conditions and nucleophile used. The position para to the nitro group (C-4, bearing the bromine) is often kinetically favored for attack in SNAr reactions.

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

| Position | Substituent | Activation by Nitro Group | Potential Leaving Group |

|---|---|---|---|

| C-1 | -SCN | Ortho (Strongly Activated) | SCN⁻ |

| C-4 | -Br | Para (Strongly Activated) | Br⁻ |

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Isomeric and Stereoisomeric Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be an essential tool for the structural elucidation of 4-Bromo-2-nitro-1-thiocyanatobenzene.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons. The substitution pattern on the benzene (B151609) ring would lead to a complex splitting pattern. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and thiocyanate (B1210189) groups and the bromine atom.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The carbon attached to the bromine would show a characteristic signal, and the carbons bearing the nitro and thiocyanate groups would also have distinct chemical shifts.

Data Table (Hypothetical):

| Analysis | Expected Data Type |

| ¹H NMR | Chemical shifts (ppm), coupling constants (Hz) |

| ¹³C NMR | Chemical shifts (ppm) |

| 2D NMR (COSY, HSQC, HMBC) | Correlation peaks for structural assignment |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, would be employed to identify the functional groups and to gain insights into the bonding and conformation of this compound.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), the thiocyanate group (C≡N stretching), and the C-Br stretching vibration.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The C≡N stretch of the thiocyanate group is typically a strong and sharp band in the Raman spectrum.

Data Table (Hypothetical):

| Spectroscopy | Functional Group | Expected Wavenumber (cm⁻¹) |

| FT-IR/Raman | Nitro (NO₂) asymmetric stretch | 1530-1560 |

| FT-IR/Raman | Nitro (NO₂) symmetric stretch | 1345-1365 |

| FT-IR/Raman | Thiocyanate (C≡N) stretch | 2140-2175 |

| FT-IR/Raman | C-Br stretch | 500-600 |

High-Resolution Mass Spectrometry for Complex Reaction Mixture Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural information.

Data Table (Hypothetical):

| Technique | Expected Information |

| HRMS (e.g., ESI-TOF) | Exact mass measurement, molecular formula confirmation |

| MS/MS | Fragmentation pattern for structural elucidation |

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

Data Table (Hypothetical):

| Parameter | Expected Data |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Bond Lengths (Å) | C-Br, C-N, N-O, C-S, C≡N |

| Bond Angles (°) | Angles around the benzene ring and substituents |

Chiroptical Spectroscopy for Chirality Assignment in Derived Asymmetric Systems

This compound itself is not chiral. However, if it were used as a precursor in the synthesis of chiral molecules, chiroptical techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be crucial for determining the stereochemistry of the resulting products.

Spectroscopic Techniques for In Situ Reaction Monitoring

Spectroscopic techniques such as in situ FT-IR or Raman spectroscopy could be utilized to monitor reactions involving this compound in real-time. This would enable the tracking of the consumption of the reactant and the formation of products, providing valuable kinetic and mechanistic information.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can predict molecular geometries, electronic energies, and other key parameters. For 4-bromo-2-nitro-1-thiocyanatobenzene, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would first involve geometry optimization to find the molecule's lowest energy structure. globalresearchonline.net

From this optimized structure, a variety of electronic properties can be determined. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and the electronic transitions it can undergo. globalresearchonline.net Other calculated properties would include the dipole moment, which relates to the molecule's polarity, and Mulliken or Natural Bond Orbital (NBO) charge distributions, which reveal the partial charges on each atom. This information helps identify electrophilic and nucleophilic sites within the molecule.

Illustrative DFT-Calculated Properties: The following table presents hypothetical, yet representative, data that would be obtained from DFT calculations on this compound, based on typical values for similar aromatic compounds. globalresearchonline.netosti.gov

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -2450.75 |

| HOMO Energy (eV) | -8.25 |

| LUMO Energy (eV) | -2.15 |

| HOMO-LUMO Gap (eV) | 6.10 |

| Dipole Moment (Debye) | 4.75 |

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling, particularly using DFT, is instrumental in elucidating reaction mechanisms. nih.gov For this compound, this approach can map the potential energy surface for various reactions, such as nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, making this a probable reaction pathway. libretexts.org

By modeling the interaction of a nucleophile with the molecule, researchers can identify the transition state(s) and any intermediate structures, such as the Meisenheimer complex. nih.gov Calculating the activation energies (the energy difference between the reactants and the transition state) allows for the prediction of reaction rates. rsc.org This analysis can determine whether a reaction is kinetically or thermodynamically favored and predict the regioselectivity—for instance, whether a nucleophile would preferentially attack the carbon bearing the bromo or the thiocyanato group. nih.govresearchgate.net

Example Reaction Coordinate Data for a Hypothetical SNAr Reaction: This table illustrates the kind of energy profile data that would be generated for the reaction of this compound with a model nucleophile.

| Reaction Coordinate Point | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Isolated this compound and nucleophile |

| Transition State 1 (TS1) | +18.5 | Formation of the Meisenheimer complex |

| Intermediate (Meisenheimer Complex) | -5.2 | Nucleophile addition to the ring |

| Transition State 2 (TS2) | +2.1 | Expulsion of the leaving group |

| Products | -15.8 | Substituted product and leaving group |

Conformational Landscape Analysis and Intermolecular Interactions

Furthermore, computational methods can model intermolecular interactions, such as π-π stacking, which are important in the solid state and in solution. nih.govacs.org For this compound, analysis could reveal how molecules orient themselves with respect to one another, driven by interactions between the electron-rich aromatic ring and the polar substituents. acs.org These studies are crucial for understanding crystal packing and the physical properties of the material.

Hypothetical Torsional Energy Barriers: This table shows potential energy barriers for the rotation of the substituent groups, which would be determined through conformational scans.

| Torsional Angle | Rotational Barrier (kcal/mol) | Description |

|---|---|---|

| C-C-N-O (Nitro group rotation) | 3.5 | Energy required to rotate the NO₂ group out of the ring plane |

| C-C-S-C (Thiocyanato group rotation) | 1.2 | Energy required for SCN group rotation |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides reliable predictions of spectroscopic data that are invaluable for structure verification. slideshare.net

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) DFT methods can accurately predict ¹³C and ¹H NMR chemical shifts. rsc.orgnih.govacs.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. nih.govaps.org Comparing this predicted spectrum with experimental data confirms the structural assignment. Predictions for ¹⁵N NMR could also be valuable given the presence of the nitro group. rsc.org

Vibrational Spectroscopy (IR and Raman): The same DFT calculations used for geometry optimization can also compute the harmonic vibrational frequencies. globalresearchonline.netslideshare.netresearchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the atoms, which are observed in Infrared (IR) and Raman spectroscopy. researchgate.netnih.gov A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. globalresearchonline.net

Predicted Spectroscopic Data: The tables below show representative predicted NMR chemical shifts and key vibrational frequencies for this compound.

Predicted ¹³C NMR Chemical Shifts (vs. TMS)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-SCN | 112.5 |

| C-NO₂ | 149.0 |

| C-Br | 118.0 |

| C-H (ortho to SCN) | 135.5 |

| C-H (meta to SCN) | 128.0 |

| C-H (ortho to Br) | 132.8 |

Predicted Key Vibrational Frequencies (Scaled)

| Frequency (cm⁻¹) | Assignment | Mode |

|---|---|---|

| 2160 | ν(C≡N) | Thiocyanate (B1210189) stretch |

| 1535 | ν_as(NO₂) | Asymmetric nitro stretch |

| 1350 | ν_s(NO₂) | Symmetric nitro stretch |

| 1105 | ν(C-Br) | Carbon-bromine stretch |

| 830 | γ(C-H) | Out-of-plane C-H bend |

Molecular Dynamics Simulations for Solvent Effects and Reaction Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. rsc.org For this compound, MD simulations can provide insight into its behavior in solution. By simulating the molecule in a box of solvent molecules (e.g., water, DMSO), one can study solvation shells, diffusion rates, and the influence of the solvent on the molecule's conformation. researchgate.net

MD is also used to study reaction dynamics, complementing the static picture from quantum chemical calculations of transition states. nih.govrsc.org It can help understand how solvent molecules participate in a reaction, for example, by stabilizing charged intermediates or transition states, thereby affecting the reaction rate and pathway.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. biointerfaceresearch.comrjpbcs.com A QSPR model is a mathematical equation that links one or more physicochemical properties (e.g., boiling point, solubility, toxicity) to calculated molecular descriptors. nih.govresearchgate.net

For this compound, descriptors would be calculated from its 2D or 3D structure. These can include topological indices, quantum-chemical parameters (like HOMO/LUMO energies), and steric descriptors. biointerfaceresearch.comnih.gov By building a model using a training set of related aromatic compounds with known properties, the properties of the target molecule could be predicted without the need for experimental measurement. This approach is particularly useful for screening large numbers of compounds for desired characteristics.

Potential Applications in Organic Synthesis and Functional Materials

Role as a Versatile Building Block for Complex Organic Scaffolds

The multifunctionality of 4-bromo-2-nitro-1-thiocyanatobenzene positions it as a promising building block for the synthesis of complex organic molecules. The bromo group can readily participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds. This is a fundamental strategy for constructing more elaborate molecular architectures.

Furthermore, the nitro group is a versatile functional handle. It can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This opens up pathways to a wide array of substituted aromatic compounds. The thiocyanate (B1210189) group can also undergo various transformations, including conversion to a thiol or isothiocyanate, further expanding its synthetic utility. The differential reactivity of these three functional groups could allow for a stepwise and controlled elaboration of the molecule, making it a valuable starting material for the synthesis of intricate organic scaffolds. Nitro compounds in general are considered indispensable building blocks in organic synthesis. frontiersin.org

Precursor for the Synthesis of Novel Heterocyclic Compounds

Aryl thiocyanates are well-known precursors for the synthesis of various sulfur-containing heterocyclic compounds. nih.gov The thiocyanate group in this compound can serve as a key reactive site for the construction of heterocyclic rings. For instance, intramolecular cyclization involving the thiocyanate and a neighboring group, potentially formed from the reduction of the nitro group, could lead to the formation of benzothiazole (B30560) derivatives. Benzothiazoles are an important class of heterocyclic compounds with a wide range of biological activities and applications in medicinal chemistry.

The presence of the nitro group, which is a strong electron-withdrawing group, can influence the reactivity of the aromatic ring and the thiocyanate group, potentially enabling unique cyclization pathways that are not accessible with simpler aryl thiocyanates. The high reactivity of nitroalkenes and their potential to coordinate with metal catalysts make them efficient precursors in synthetic organic chemistry. rsc.orgresearchgate.net This highlights the potential of nitro-containing compounds in the synthesis of complex heterocyclic systems.

Application in the Development of Advanced Organic Materials (e.g., Polymers, Dyes, Pigments)

The structural features of this compound suggest its potential use in the development of advanced organic materials. The presence of the nitro group, a well-known chromophore, could impart color to the molecule, making it a candidate for use as a dye or pigment. The reactivity of the bromo and thiocyanate groups could be exploited to incorporate this molecule into larger polymeric structures.

For example, the bromo group could be used as a site for polymerization via cross-coupling reactions, leading to the formation of conjugated polymers. These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiocyanate group could also be used to modify the properties of polymers or to create cross-linked materials with enhanced thermal or mechanical stability. A related compound, 4-Bromo-2-methyl-1-nitrobenzene, is noted for its use in the development of specialty polymers and materials. chemimpex.com

Utilization in the Synthesis of Specialty Chemicals (e.g., Agrochemical Intermediates, Flavorants)

Nitroaromatic compounds are important intermediates in the synthesis of a wide range of specialty chemicals, including agrochemicals. The specific combination of functional groups in this compound could make it a valuable precursor for the synthesis of novel agrochemical candidates. For instance, the reduction of the nitro group to an amine, followed by further functionalization, is a common strategy in the development of new herbicides, insecticides, and fungicides. The presence of the bromo and thiocyanate groups could be used to fine-tune the biological activity and physical properties of the final products. While there is no direct evidence of its use, a related compound, 4-Bromo-2-methyl-1-nitrobenzene, is mentioned as an intermediate in the synthesis of agrochemicals. chemimpex.com

Design and Synthesis of Ligands for Catalysis

The design and synthesis of new ligands are crucial for the development of novel and efficient catalysts for a wide range of chemical transformations. The structure of this compound offers several potential coordination sites for metal ions, suggesting its possible application as a ligand in catalysis.

The sulfur and nitrogen atoms of the thiocyanate group, as well as the oxygen atoms of the nitro group, could all potentially coordinate to a metal center. The bromo group could also be used to attach the molecule to a larger support material, creating a heterogeneous catalyst that can be easily separated from the reaction mixture. The electronic properties of the aromatic ring, which are influenced by the electron-withdrawing nitro group, could also play a role in modulating the catalytic activity of a metal complex. While specific research on this compound as a ligand is not available, the general principles of ligand design suggest that it could be a promising candidate for exploration in this area.

Future Research Perspectives and Emerging Directions

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry, particularly atom economy, are central to modern synthetic chemistry. acs.org Future research should prioritize the development of synthetic routes to 4-Bromo-2-nitro-1-thiocyanatobenzene that are both sustainable and atom-economical.

Traditional methods for introducing a thiocyanate (B1210189) group often involve harsh reagents and generate significant waste. nih.gov Emerging sustainable approaches for the synthesis of organic thiocyanates (OTCs) could be adapted for the synthesis of the title compound. bohrium.com For instance, mechanochemical methods, which are solvent-free and often require shorter reaction times, have been successfully employed for the thiocyanation of various aryl compounds using ammonium (B1175870) thiocyanate and an oxidant like ammonium persulfate. acs.orgnih.gov The application of this technique to a suitable 4-bromo-2-nitroaniline (B116644) or a related precursor could provide a greener pathway.

Furthermore, the development of catalytic methods that utilize elemental sulfur as the "S" source represents a highly atom-economical approach. researchgate.net Research into a multi-component reaction involving a derivative of 4-bromo-2-nitrobenzene, a cyanide source, and elemental sulfur could lead to a novel and efficient synthesis. rsc.orgnih.gov

Table 1: Comparison of Potential Sustainable Synthesis Parameters

| Parameter | Current Methods (General) | Proposed Sustainable Goal |

|---|---|---|

| Solvent | Chlorinated hydrocarbons, DMF | Water, bio-based solvents, or solvent-free |

| Reagents | Stoichiometric toxic reagents | Catalytic systems, benign reagents |

| Energy Input | High temperature reflux | Room temperature, microwave, mechanochemistry |

| Atom Economy | Low to moderate | High (>90%) |

| Waste | Significant salt and solvent waste | Minimal, recyclable byproducts |

Exploration of Bio-Inspired Catalytic Transformations

Nature's catalysts, enzymes, operate with remarkable efficiency and selectivity under mild conditions. acs.org While direct enzymatic thiocyanation is not common, the principles of bio-inspired catalysis can guide the design of new catalytic systems. rsc.org This involves creating synthetic catalysts that mimic the active sites or mechanisms of enzymes. anl.gov

Future research could focus on developing catalysts inspired by metalloenzymes for the C-H thiocyanation of a 1-bromo-3-nitrobenzene (B119269) precursor. acs.org Such catalysts might employ earth-abundant metals and be designed to operate in aqueous media, further enhancing the sustainability of the process. rsc.org Another avenue involves the cooperative use of enzymes and other catalytic methods, such as photoredox catalysis, to achieve novel transformations. researchgate.net For example, an engineered enzyme could selectively activate a precursor molecule, making it amenable to a subsequent chemical thiocyanation step under mild conditions.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers numerous advantages, including enhanced safety, better process control, and scalability. youtube.com The synthesis of this compound is a prime candidate for adaptation to a flow process. For instance, the nitration of a 4-bromo-1-thiocyanatobenzene precursor, a potentially hazardous reaction, could be performed more safely in a microreactor with precise temperature control. chemicalbook.com

Automated synthesis platforms can further accelerate the exploration of reaction conditions and the synthesis of derivatives. sigmaaldrich.com By integrating flow reactors with robotic systems for reagent handling and product analysis, a high-throughput screening of catalysts and conditions for the synthesis of this compound could be realized. nih.govyoutube.com This would enable the rapid optimization of sustainable synthetic routes and the generation of a library of related compounds for further study.

Table 2: Potential Flow Chemistry Parameters for Synthesis

| Parameter | Batch Synthesis (Typical) | Flow Synthesis (Projected) |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes |

| Temperature Control | ± 5-10 °C | ± <1 °C |

| Safety | Risk of thermal runaway | Minimized risk, small reaction volume |

| Scalability | Difficult, requires re-optimization | Straightforward by numbering-up |

| Reagent Handling | Manual addition | Automated pumping and mixing |

Investigation of Photoredox and Electro-Organic Transformations

Photoredox and electro-organic synthesis are powerful tools in modern organic chemistry that utilize light or electricity, respectively, to drive chemical reactions. rsc.orgyoutube.com These methods often proceed under mild conditions and can enable unique transformations not easily achieved by traditional means.

The synthesis of aryl thiocyanates has been accomplished using electrochemical methods, for instance, through the anodic oxidation of thiocyanate anions to generate an electrophilic SCN species. researchgate.netruhr-uni-bochum.de This approach could be applied to the ipso-thiocyanation of an arylboronic acid precursor, such as 4-bromo-2-nitrophenylboronic acid. rsc.org

Similarly, photoredox catalysis has been used for the formation of C-S bonds. nih.govresearchgate.net A potential route to this compound could involve the photoredox-catalyzed reaction of a suitable diazonium salt precursor with a thiocyanate source. The mild conditions of photoredox catalysis are often compatible with a wide range of functional groups, which is advantageous given the presence of the nitro and bromo substituents. nih.gov

Computational Design of Derivatives with Tunable Reactivity

Computational chemistry provides a powerful tool for understanding and predicting chemical reactivity. nih.gov Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of this compound and its potential derivatives. nih.govcdnsciencepub.com

Future research should leverage computational modeling to:

Predict Reactivity: Analyze the influence of the bromo, nitro, and thiocyanato groups on the reactivity of the aromatic ring towards nucleophilic or electrophilic substitution. This can guide the design of subsequent functionalization reactions.

Design Derivatives: Computationally screen a virtual library of derivatives with varied substituents to identify candidates with desirable electronic or steric properties. For example, the Hammett constants of different substituents can be correlated with the C-N bond dissociation energy of the nitro group, allowing for the tuning of its reactivity. nih.gov

Elucidate Mechanisms: Model the reaction pathways for the proposed synthetic routes (e.g., photoredox, electrochemical) to understand the mechanism and identify key intermediates and transition states. This insight can aid in the optimization of reaction conditions.

By combining computational design with the advanced synthetic methodologies outlined above, the full potential of this compound as a versatile chemical building block can be unlocked.

Q & A

Basic: What are the optimal synthetic conditions for 4-Bromo-2-nitro-1-thiocyanatobenzene to maximize yield and purity?

Methodological Answer:

The synthesis should involve sequential functionalization of the benzene ring. Begin with bromination at the para position, followed by nitration at the ortho position, and finally thiocyanation. Key considerations include:

- Temperature Control : Nitration typically requires concentrated nitric acid at 0–5°C to minimize byproducts like dinitro derivatives .

- Catalysts : Use Lewis acids (e.g., FeBr₃) for regioselective bromination .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity, as noted for structurally similar bromo-nitrobenzene derivatives .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

Combine multiple techniques for cross-validation:

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., nitro-induced deshielding of adjacent protons) .

- IR : Confirm thiocyanate (C≡N stretch at ~2100 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹) .

- HPLC/GC : Assess purity (>97% via GC with flame ionization detection, as used for bromo-chloro analogs) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 273.92) .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

Methodological Answer:

Use density functional theory (DFT) to model transition states and electrostatic potential maps:

- Electron-Deficient Sites : The nitro group activates the ring for SNAr at the para position relative to bromine .

- Software Tools : Leverage REAXYS or BKMS_METABOLIC databases to compare reaction pathways of analogous compounds (e.g., 3-Bromo-4-(trifluoromethyl)nitrobenzene) .

- Kinetic Studies : Monitor substituent effects via Hammett σ constants to predict regioselectivity .

Advanced: How to resolve contradictions in crystallographic data for this compound?

Methodological Answer:

Address discrepancies using iterative refinement and complementary techniques:

- SHELX Refinement : Optimize parameters (e.g., thermal displacement, occupancy) in SHELXL to reduce R-factors .

- X-ray vs. Neutron Diffraction : Resolve ambiguous hydrogen bonding by comparing electron density maps .

- Cross-Validation : Validate crystal packing against spectroscopic data (e.g., IR confirms hydrogen bonding motifs) .

Advanced: How does the nitro group’s electron-withdrawing effect influence thiocyanate substitution patterns?

Methodological Answer:

The nitro group directs electrophiles meta to itself via resonance and inductive effects:

- Substituent Effects : Use Hammett plots to correlate substituent σ values with reaction rates. For example, nitro (σ = +1.27) enhances electrophilicity at the thiocyanate-bearing carbon .

- Kinetic Isotope Studies : Deuterium labeling at reactive sites reveals mechanistic details (e.g., rate-determining step in SNAr) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

Follow OSHA/NIOSH guidelines for nitro and thiocyanate compounds:

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation; store in airtight containers below 25°C .

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: How to design a multi-step synthesis incorporating regioselective bromination and nitration?

Methodological Answer:

Use retrosynthetic analysis and protecting groups:

- Route Design : Start with 1-thiocyanatobenzene → brominate at C4 (FeBr₃, 0°C) → nitrate at C2 (HNO₃/H₂SO₄, 5°C) .

- Protecting Groups : Acetylate the thiocyanate temporarily to prevent unwanted reactivity during nitration .

- Yield Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) and isolate intermediates via flash chromatography .

Advanced: What analytical strategies validate the compound’s stability under varying pH and temperature?

Methodological Answer:

Conduct accelerated degradation studies:

- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h; analyze via HPLC for degradation products (e.g., hydrolysis to thiocyanic acid) .

- Thermal Analysis : TGA/DSC identifies decomposition temperatures (>150°C for nitro compounds) .

- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax ~310 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.